molecular formula C18H16N4O6S B1224266 3-(2H-13-BENZODIOXOL-5-YL)-1-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA

3-(2H-13-BENZODIOXOL-5-YL)-1-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA

Cat. No.: B1224266
M. Wt: 416.4 g/mol
InChI Key: GGHKPDJHPHDKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-13-BENZODIOXOL-5-YL)-1-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA is a complex organic compound that features a benzodioxole ring fused with a phenylurea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-1-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the phenylurea moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-13-BENZODIOXOL-5-YL)-1-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(2H-13-BENZODIOXOL-5-YL)-1-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-1-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate

Uniqueness

3-(2H-13-BENZODIOXOL-5-YL)-1-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring with a phenylurea structure sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C18H16N4O6S

Molecular Weight

416.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C18H16N4O6S/c1-11-8-17(21-28-11)22-29(24,25)14-5-2-12(3-6-14)19-18(23)20-13-4-7-15-16(9-13)27-10-26-15/h2-9H,10H2,1H3,(H,21,22)(H2,19,20,23)

InChI Key

GGHKPDJHPHDKCP-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2H-13-BENZODIOXOL-5-YL)-1-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA

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